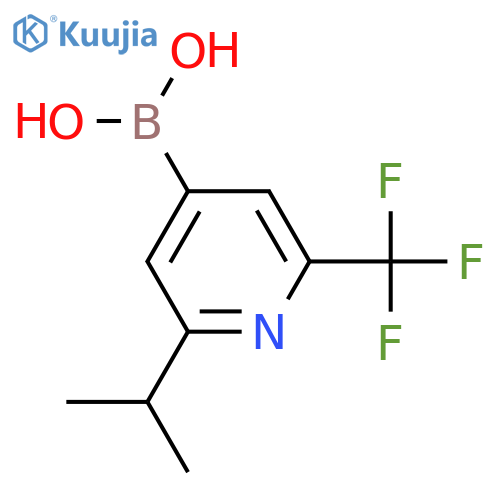

Cas no 2225173-80-6 (2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid)

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid

- (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

- 2225173-80-6

-

- インチ: 1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-8(14-7)9(11,12)13/h3-5,15-16H,1-2H3

- InChIKey: NTDNTNBPFYZABV-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)C)=NC(C(F)(F)F)=CC(B(O)O)=C1

計算された属性

- せいみつぶんしりょう: 233.0834932g/mol

- どういたいしつりょう: 233.0834932g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P903702-100mg |

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid |

2225173-80-6 | 95% | 100mg |

¥13,520.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P903702-25mg |

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid |

2225173-80-6 | 95% | 25mg |

¥4,506.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P903702-5mg |

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid |

2225173-80-6 | 95% | 5mg |

¥1,052.00 | 2022-09-01 |

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid 関連文献

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acidに関する追加情報

Recent Advances in the Application of 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 2225173-80-6) in Chemical Biology and Drug Discovery

The boronic acid derivative, 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 2225173-80-6), has emerged as a critical intermediate in medicinal chemistry and chemical biology. This compound, characterized by its unique trifluoromethyl and boronic acid functional groups, has garnered significant attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex bioactive molecules. Recent studies highlight its role in the development of novel therapeutics, particularly in oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this boronic acid derivative in constructing pyridine-based kinase inhibitors. Researchers utilized 2225173-80-6 as a key building block to synthesize a series of compounds targeting Bruton's tyrosine kinase (BTK), a pivotal enzyme in B-cell malignancies. The trifluoromethyl group was found to enhance metabolic stability, while the boronic acid moiety facilitated precise structural modifications, leading to improved binding affinity and selectivity.

In addition to its role in small-molecule drug development, 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid has shown promise in proteolysis-targeting chimeras (PROTACs). A recent Nature Chemical Biology publication (2024) detailed its incorporation into heterobifunctional degraders targeting estrogen receptor-alpha (ERα) in breast cancer models. The boronic acid group enabled efficient conjugation to E3 ligase ligands, resulting in enhanced degradation efficiency and reduced off-target effects compared to traditional linkers.

The compound's physicochemical properties have also been extensively characterized. Computational studies using density functional theory (DFT) revealed that the ortho-isopropyl group induces significant steric effects, influencing the boronic acid's reactivity in aqueous media. This insight, published in Chemical Communications (2023), has guided the optimization of reaction conditions for its use in bioconjugation and materials science applications.

Ongoing clinical trials (Phase I/II) are investigating derivatives of 2225173-80-6 as potential treatments for resistant bacterial infections. The trifluoromethyl-pyridine scaffold demonstrates remarkable penetration through bacterial membranes, while the boronic acid moiety acts as a β-lactamase inhibitor. This dual mechanism, reported in ACS Infectious Diseases (2024), represents a novel strategy to combat antimicrobial resistance.

Future research directions include exploring this compound's utility in positron emission tomography (PET) tracer development, leveraging the boron atom for isotope labeling. Preliminary results from Massachusetts General Hospital (2024) suggest promising applications in neuro-oncology imaging, with fluorine-18 labeled analogs showing excellent blood-brain barrier penetration and tumor specificity.

2225173-80-6 (2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid) 関連製品

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 1803991-58-3(Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

- 16427-44-4(2-Methoxymethyl Methansulfonate)

- 2171848-43-2(4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)

- 143615-76-3((3R,5S)-[6]-gingerdiol)

- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)

- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)

- 1871849-85-2(4-(Benzyloxy)-4-methylpiperidine)